molecular formula C13H23N3 B11738404 1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

Cat. No.: B11738404
M. Wt: 221.34 g/mol
InChI Key: ZGKRMYLQBAPUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine (CAS: 1856027-05-8) is a pyrazole-derived amine with the molecular formula C₁₃H₂₄ClN₃ and a molecular weight of 257.81 g/mol . The compound features a cyclopentyl group at the 1-position of the pyrazole ring and a branched 3-methylbutylamine substituent at the 4-position (Figure 1).

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

1-cyclopentyl-N-(3-methylbutyl)pyrazol-4-amine

InChI

InChI=1S/C13H23N3/c1-11(2)7-8-14-12-9-15-16(10-12)13-5-3-4-6-13/h9-11,13-14H,3-8H2,1-2H3

InChI Key

ZGKRMYLQBAPUGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CN(N=C1)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with cyclopentyl bromide in the presence of a base such as potassium carbonate.

    N-alkylation: The final step involves the N-alkylation of the pyrazole with 3-methylbutyl bromide using a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the alkyl halide used.

Scientific Research Applications

1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole-Amines Family

Pyrazole derivatives with substitutions at the 1- and 4-positions are widely studied. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine 1: Cyclopentyl; 4: 3-methylbutylamine C₁₃H₂₄ClN₃ 257.81 Branched alkyl chain, moderate lipophilicity
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1: Pyridin-3-yl; 4: Cyclopropylamine C₁₂H₁₄N₄ 214.27 Aromatic pyridine ring, smaller cyclopropane substituent
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1: Pyridin-3-yl; 4: 3-(methylthio)propyl C₁₃H₁₈N₄S 262.37 Thioether group enhances polarity
e-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde 1: 3-methylpyrazole; 4: Benzaldehyde C₁₂H₁₁NO 185.23 Aldehyde functional group, aromatic backbone
Key Observations :
  • Lipophilicity : The branched 3-methylbutyl chain in the main compound increases lipophilicity (logP ~3.5 estimated) relative to the polar thioether or aldehyde groups in analogues .
  • Electronic Properties : Electron-withdrawing groups (e.g., pyridine in ) decrease electron density at the pyrazole ring, while electron-donating alkyl chains (e.g., 3-methylbutyl) enhance nucleophilicity .
Key Observations :
  • Low yields (e.g., 17.9% in ) highlight challenges in coupling sterically hindered amines to pyrazole rings.
  • Copper catalysts (e.g., CuBr) and polar solvents like DMSO are common in such reactions .

Biological Activity

1-Cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of heterocyclic compounds known for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4C_{12}H_{18}N_{4}, with a molecular weight of 218.30 g/mol. The structure features a cyclopentyl group attached to a pyrazole ring, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit significant biological activities. The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Antimicrobial Exhibits activity against various bacteria and fungi, potentially useful in treating infections.
Anti-inflammatory May inhibit pathways involved in inflammation, offering potential therapeutic benefits in inflammatory diseases.
Anticancer Shows promise in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types.
Neuroprotective Investigated for potential effects on neurodegenerative diseases through modulation of neuronal pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets within the body. It has been shown to bind to enzymes or receptors, modulating their activity and leading to various biological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : It can act as a modulator for certain receptors, potentially affecting neurotransmitter systems and cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be effective at concentrations lower than traditional antibiotics, suggesting potential as a novel antimicrobial agent .
  • Anti-inflammatory Effects : In vitro experiments indicated that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, highlighting its potential application in treating inflammatory diseases such as rheumatoid arthritis .
  • Anticancer Properties : Research showed that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.